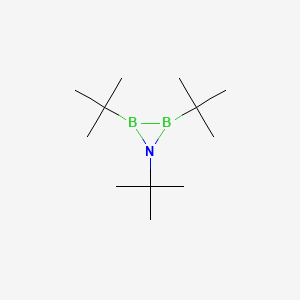
Tri-tert-butylazadiboriridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butylazadiboriridine is a unique compound characterized by a three-membered ring structure containing boron and nitrogen atoms. This compound is notable for its basic boron-boron bond, which exhibits interesting reactivity and bonding properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri-tert-butylazadiboriridine can be synthesized through the reaction of tert-butylamine with boron trichloride, followed by the addition of tert-butyl lithium. The reaction proceeds under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves the same principles as laboratory-scale preparation. Scaling up the process would require careful control of reaction conditions and purification steps to ensure the quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butylazadiboriridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Substitution reactions often involve the replacement of tert-butyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include boranes, carbonyl compounds, and halogens. Reaction conditions typically involve the use of inert atmospheres and solvents such as THF or diethyl ether .
Major Products
Major products formed from reactions with this compound include boron-containing heterocycles, boron-gold complexes, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Tri-tert-butylazadiboriridine has several scientific research applications, including:
Chemistry: It is used in the study of boron-boron bond activation and the formation of boron-containing heterocycles.
Biology: The compound’s unique reactivity makes it a valuable tool for probing biological systems and studying boron-based interactions.
Medicine: Research into boron-containing compounds has potential implications for drug development and therapeutic applications.
Industry: This compound is used in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of tri-tert-butylazadiboriridine involves the activation of boron-boron bonds through interactions with various reagents. The compound can form complexes with metals, leading to the cleavage and reformation of boron-boron bonds. This process is facilitated by the electron-donating properties of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-tert-butylborane: Similar in structure but lacks the nitrogen atom, leading to different reactivity.
Tri-tert-butylphosphine: Contains phosphorus instead of boron, resulting in distinct chemical properties.
Tri-tert-butylamine: Contains nitrogen but lacks boron, making it less reactive in boron-specific reactions.
Uniqueness
Tri-tert-butylazadiboriridine is unique due to its combination of boron and nitrogen atoms in a three-membered ring structure. This configuration imparts distinctive reactivity and bonding characteristics, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
109976-00-3 |
|---|---|
Molekularformel |
C12H27B2N |
Molekulargewicht |
207.0 g/mol |
IUPAC-Name |
1,2,3-tritert-butylazadiboriridine |
InChI |
InChI=1S/C12H27B2N/c1-10(2,3)13-14(11(4,5)6)15(13)12(7,8)9/h1-9H3 |
InChI-Schlüssel |
SLYGPIXUMASBSL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(B(N1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


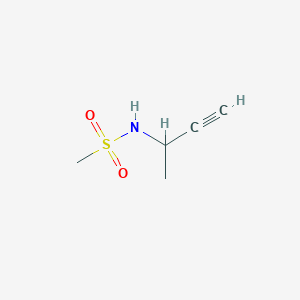

![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
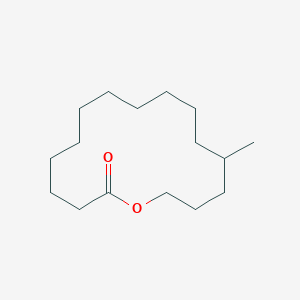
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)

![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
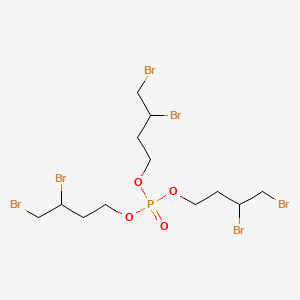
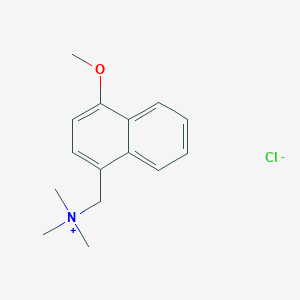
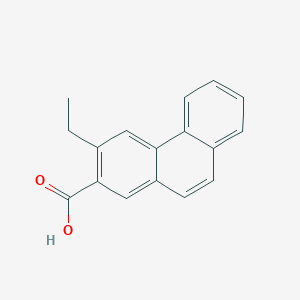
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
